molecular formula C17H16O5 B14299175 Hydroxydimethoxy flavone CAS No. 118227-09-1

Hydroxydimethoxy flavone

Cat. No.: B14299175
CAS No.: 118227-09-1
M. Wt: 300.30 g/mol
InChI Key: XFPYZAKQILECFU-UHFFFAOYSA-N
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Description

Hydroxydimethoxy flavone is a type of flavonoid, a class of polyphenolic compounds found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound, in particular, has garnered attention for its potential therapeutic applications and its role in plant defense mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxydimethoxy flavone can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction between 2,6-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction produces 2’,6’-dihydroxy-3,4-dimethoxy chalcone, which is then cyclized using iodine to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Hydroxydimethoxy flavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated flavones, which can exhibit different biological activities .

Scientific Research Applications

Hydroxydimethoxy flavone has a wide range of scientific research applications:

Mechanism of Action

Hydroxydimethoxy flavone exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Hydroxydimethoxy flavone is unique among flavonoids due to its specific hydroxyl and methoxy substitutions, which confer distinct biological activities. Similar compounds include:

This compound stands out due to its specific substitution pattern, which can enhance its bioavailability and efficacy in certain applications .

Properties

CAS No.

118227-09-1

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

4a-hydroxy-3,8-dimethoxy-2-phenyl-5H-chromen-4-one

InChI

InChI=1S/C17H16O5/c1-20-12-9-6-10-17(19)15(18)14(21-2)13(22-16(12)17)11-7-4-3-5-8-11/h3-9,19H,10H2,1-2H3

InChI Key

XFPYZAKQILECFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(CC=C1)(C(=O)C(=C(O2)C3=CC=CC=C3)OC)O

Origin of Product

United States

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